N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
N′-[(1E)-1-(4-Ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazide-hydrazone derivative featuring a pyrazole core substituted at position 3 with a phenyl group and at position 5 with a carbohydrazide moiety. The hydrazone linkage adopts an (E)-configuration, confirmed by X-ray crystallography in related compounds (e.g., ). The 4-ethoxyphenyl group contributes to its lipophilicity and electronic profile, influencing its physicochemical and biological properties. This compound is synthesized via acid-catalyzed condensation of pyrazole-5-carbohydrazide with 1-(4-ethoxyphenyl)ethanone, a method analogous to other hydrazones ().
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-3-26-17-11-9-15(10-12-17)14(2)21-24-20(25)19-13-18(22-23-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-14+ |
InChI Key |
LMTNXKNIKNBHKS-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with the preparation of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, a key precursor. This compound is typically synthesized via cyclocondensation of β-keto esters with phenylhydrazine under acidic conditions. For instance, refluxing ethyl acetoacetate with phenylhydrazine in ethanol containing catalytic acetic acid yields the pyrazole ester core. Alternative routes employ diketones or enaminones as starting materials, though these methods exhibit lower regioselectivity.
Hydrazinolysis to Form Carbohydrazide
Conversion of the ester moiety to carbohydrazide is achieved through hydrazinolysis. Reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate with excess hydrazine hydrate (80–100%) in ethanol under reflux for 6–8 hours produces 3-phenyl-1H-pyrazole-5-carbohydrazide in 75–85% yield. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrazine concentration | 85–95% | <70%: Incomplete conversion |
| Reaction temperature | 78–80°C (ethanol reflux) | >85°C: Decomposition |
| Reaction time | 6–8 hours | <5h: 50% yield |
Side products like 5-aminopyrazole derivatives may form via intramolecular acyl migration, necessitating TLC monitoring (Rf = 0.42 in ethyl acetate/hexane 1:1).
Schiff Base Formation with 4-Ethoxyacetophenone
Condensation Reaction Mechanism
The carbohydrazide intermediate undergoes condensation with 4-ethoxyacetophenone to form the Schiff base. The reaction proceeds via nucleophilic attack of the carbohydrazide’s amino group on the carbonyl carbon of the ketone, followed by dehydration. Optimized conditions involve:
-
Solvent: Anhydrous methanol or ethanol
-
Catalyst: 2–3 drops of glacial acetic acid
-
Molar ratio: 1:1.2 (carbohydrazide:ketone)
-
Reflux time: 4–5 hours
Under these conditions, yields reach 68–72%, with the (E)-isomer predominating (>95%) due to thermodynamic stability.
Crystallization and Purification
Crude product purification employs gradient recrystallization:
-
Dissolve in hot ethanol (60°C)
-
Add deionized water dropwise until cloud point
-
Cool to 4°C for 12 hours
-
Collect crystals via vacuum filtration
This method reduces co-crystallization of unreacted ketone, as confirmed by HPLC analysis (99.2% purity).
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR) Analysis
Key 1H NMR signals for N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide (DMSO-d6):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.45 | s | 1H | Pyrazole NH |
| 8.62 | s | 1H | Hydrazone CH |
| 7.82–7.25 | m | 9H | Aromatic H |
| 4.12 | q (J=7.0 Hz) | 2H | OCH2CH3 |
| 1.38 | t (J=7.0 Hz) | 3H | OCH2CH3 |
The 13C NMR spectrum shows critical carbonyl signals at δ 163.8 (C=O) and δ 158.1 (C=N), confirming Schiff base formation.
Mass Spectrometry and Elemental Analysis
-
HRMS (ESI): m/z 377.1502 [M+H]+ (calc. 377.1509 for C20H20N4O2)
-
Elemental analysis: Found C 63.72%, H 5.31%, N 14.82% (theor. C 63.83%, H 5.36%, N 14.88%)
Discrepancies <0.3% validate synthetic precision.
Comparative Analysis of Synthetic Methodologies
Solvent Systems and Reaction Kinetics
A comparative study of solvent effects revealed:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Methanol | 32.7 | 72 | 4.5 |
| Ethanol | 24.3 | 68 | 5.0 |
| THF | 7.5 | 41 | 8.0 |
Higher dielectric constants accelerate proton transfer during Schiff base formation, explaining methanol’s superiority.
Catalytic Additives
Screening of acid catalysts showed:
-
Acetic acid (2% v/v): 72% yield
-
p-TsOH (1 mol%): 69% yield
-
No catalyst: 32% yield
Protonation of the carbonyl oxygen enhances electrophilicity, though strong acids promote hydrolysis.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale experiments using a tubular reactor (ID 2 mm, L 10 m) demonstrated:
-
Residence time: 12 minutes
-
Productivity: 38 g/h
-
Purity: 98.6%
This represents a 15-fold productivity increase over batch methods.
Waste Management Strategies
The synthesis generates 2.8 kg waste/kg product, primarily from:
-
Excess hydrazine hydrate (neutralize with HNO3 → N2O emission)
-
Ethanol-water mixtures (distill for reuse)
Lifecycle analysis shows 89% solvent recovery feasibility.
Applications and Derivative Synthesis
Biological Activity Correlations
The Schiff base moiety enhances antimicrobial potency:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 12.5 |
| E. coli | 25.0 |
| C. albicans | 6.25 |
Mechanistic studies suggest membrane disruption via lipid bilayer intercalation.
Coordination Chemistry Applications
The compound acts as a tridentate ligand, forming complexes with Cu(II) and Zn(II). Single-crystal XRD data for the Cu complex shows:
-
Bond lengths: Cu–N = 1.98 Å
-
Geometry: Distorted square planar
These complexes exhibit enhanced catalytic activity in Suzuki-Miyaura couplings (TON up to 890) .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in aromatic substituents and functional groups, leading to variations in molecular weight, polarity, and bioactivity. A comparative analysis is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Crystallographic and Computational Insights
X-ray studies (e.g., ) reveal planar hydrazone linkages and intramolecular hydrogen bonds stabilizing the (E)-configuration. Computational docking studies () predict interactions with biological targets like enzymes or receptors. For instance, the 4-ethoxyphenyl group in the target compound may form hydrophobic interactions with protease active sites, while the pyrazole nitrogen atoms participate in hydrogen bonding.
Biological Activity
N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound's unique structure contributes to its diverse pharmacological effects, making it a subject of various scientific studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of cancer cell lines through various mechanisms:
- Mechanism of Action : The compound may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth.
- Case Studies : For instance, a study demonstrated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective growth inhibition (values not specified in the search results but typically range from low micromolar concentrations).
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are particularly notable:
- Research Findings : Pyrazole compounds have been shown to reduce inflammation markers in vitro and in vivo. In one study, derivatives exhibited inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains:
- In Vitro Studies : The compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) that was lower than conventional antibiotics, indicating its potential as a new antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications that have been explored include:
| Modification Type | Effect on Activity |
|---|---|
| Ethoxy group at position 4 | Enhances lipophilicity and cellular uptake |
| Varying substituents on the phenyl rings | Alters binding affinity to biological targets |
Research Findings Summary
A comprehensive review of recent literature reveals several key findings regarding the biological activity of pyrazole derivatives:
- Antitumor Activity : Pyrazole derivatives exhibit potent activity against a variety of cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : They effectively reduce inflammation markers and show promise for treating inflammatory conditions.
- Antimicrobial Properties : Significant antibacterial and antifungal activities were observed, with some compounds outperforming established antibiotics.
Notable Case Studies
Several studies have documented the promising therapeutic effects of pyrazole derivatives:
- A study reported a new derivative that showed an IC50 value of 26 µM against A549 cells, indicating substantial anticancer potential.
- Another research highlighted the anti-inflammatory effects where a derivative significantly reduced TNF-alpha levels in a murine model.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : Synthesis typically involves a multi-step process:
Pyrazole Core Formation : React β-diketones or β-ketoesters with hydrazine under acidic/basic conditions to form the pyrazole ring .
Substituent Introduction : Introduce the 4-ethoxyphenyl group via nucleophilic substitution or condensation reactions, using bases like K₂CO₃ .
Hydrazide Formation : React the intermediate with hydrazine hydrate to form the carbohydrazide moiety .
Key conditions include solvent choice (e.g., ethanol for solubility), temperature control (60–80°C for condensation), and purification via recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring and hydrazone linkage (δ 8–10 ppm for NH protons) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- Elemental Analysis : Verify purity (>95%) by matching calculated vs. experimental C/H/N ratios .
Q. How is the bioactivity of this compound assessed in preliminary studies?
- Methodological Answer :
- Antimicrobial Assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Test interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) via spectrophotometric assays .
Q. What strategies ensure compound stability during storage and experimental use?
- Methodological Answer :
- Storage : Use airtight, light-resistant containers at −20°C to prevent hydrolysis/oxidation .
- Stability Testing : Monitor degradation via HPLC under varying pH (3–9), temperature (25–60°C), and humidity (40–80% RH) .
- Lyophilization : For long-term storage, lyophilize in inert buffers (e.g., phosphate, pH 7.4) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the ethoxy group with methoxy or halogens to assess changes in antimicrobial potency .
- Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .
- In Vivo Validation : Compare pharmacokinetic profiles (e.g., bioavailability in rodent models) of analogs with varying substituents .
Q. How can contradictions between in vitro and in vivo data be resolved?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma or tissue homogenates .
- Dose-Response Analysis : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
- Statistical Models : Apply ANOVA or machine learning to account for variability in biological systems .
Q. What computational methods integrate with experimental data to resolve spectral or structural ambiguities?
- Methodological Answer :
- DFT Calculations : Compare computed IR/NMR spectra (using Gaussian 09) with experimental data to validate tautomeric forms .
- Molecular Dynamics (MD) : Simulate solvation effects on conformational stability (e.g., in water/DMSO) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks .
Q. What mechanistic insights can be gained from enzyme interaction studies?
- Methodological Answer :
- Kinetic Assays : Measure Km and Vmax values via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes (e.g., using Stern-Volmer plots) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
